

Physical properties of (2-Fluorobenzyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Fluorobenzyl)hydrazine hydrochloride

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An In-depth Technical Guide to the Physical Properties of (2-Fluorobenzyl)hydrazine Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the core physical properties of **(2-Fluorobenzyl)hydrazine hydrochloride** (CAS No: 1349715-77-0), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's identity, structure, solubility, thermal characteristics, and spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for property determination and discusses the practical implications for handling, storage, and application. The insights herein are grounded in authoritative data to ensure scientific integrity and support advanced research and development activities.

Introduction: Significance and Molecular Profile

(2-Fluorobenzyl)hydrazine hydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and as a building block in organic synthesis.^[1] Its structure, featuring a fluorinated benzene ring linked to a hydrazine moiety via a methylene bridge, makes it a versatile scaffold for drug discovery.^[1] The hydrazine functional group is a known pharmacophore present in compounds with diverse biological activities, including antimicrobial and anticancer properties.^[1] The presence of a fluorine atom at the ortho position of the benzyl

ring profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable component in the design of novel therapeutic agents.[\[1\]](#)

This compound is typically supplied as a dihydrochloride salt, which enhances its stability and aqueous solubility compared to the free base, facilitating its use in various reaction conditions. [\[1\]](#) Understanding its fundamental physical properties is paramount for its effective application, from designing synthetic routes to developing robust formulation and analytical methods.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of **(2-Fluorobenzyl)hydrazine hydrochloride** is essential for its successful application in a laboratory or manufacturing setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the choice of analytical techniques.

Chemical Identity and Structure

The fundamental identifiers and structural properties of **(2-Fluorobenzyl)hydrazine hydrochloride** are summarized below.

Property	Value	Source
IUPAC Name	(2-fluorophenyl)methylhydrazine; dihydrochloride	[1] [2]
CAS Number	1349715-77-0	[1] [2]
Molecular Formula	C ₇ H ₁₁ Cl ₂ FN ₂	[1] [2]
Molecular Weight	213.08 g/mol	[1] [2]
Physical Form	Crystalline powder or solid	

Solubility Profile

The conversion of the (2-Fluorobenzyl)hydrazine free base to its dihydrochloride salt form is a critical formulation choice driven by the need to enhance aqueous solubility.[\[1\]](#)

- **Aqueous Solubility:** The ionic character imparted by the two protonated nitrogen centers and their associated chloride counterions allows for favorable interactions with polar protic solvents, most notably water.^[1] This high water solubility is a significant advantage for applications requiring aqueous reaction media or for the preparation of stock solutions for biological screening.
- **Organic Solvent Solubility:** The compound demonstrates good solubility in lower alcohols such as methanol and ethanol, which is particularly useful for purification via recrystallization. ^[1] Its solubility in non-polar organic solvents is expected to be limited.

The enhanced solubility in polar solvents is a direct consequence of the strong ion-dipole interactions between the hydrochloride salt and the solvent molecules, overcoming the crystal lattice energy of the solid.

Thermal Analysis and Melting Point

The thermal stability of a compound is a critical parameter for determining its shelf-life and for defining safe handling and processing temperatures.

While specific, verified melting point data for (2-Fluorobenzyl)hydrazine dihydrochloride is limited in publicly available literature, related benzylhydrazine dihydrochloride compounds typically exhibit melting points with decomposition in the range of 132-145°C.^[1] It is crucial for researchers to determine this property empirically for any new batch. The melting point is not merely a measure of thermal stability but also a sensitive indicator of purity; impurities typically depress and broaden the melting range.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals. Aromatic protons typically appear in the 7.0-7.5 ppm region, with coupling patterns influenced by the ortho-fluorine substitution.^[1] The methylene (-CH₂-) protons connecting the benzyl group to the hydrazine moiety are expected to resonate around 4.5-5.0 ppm.^[1] The N-H protons of the hydrazine salt will likely appear as broad signals, and their chemical shift can be highly dependent on the solvent and concentration.

- Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Broad N-H stretching vibrations are expected in the $3000\text{-}3500\text{ cm}^{-1}$ region, with their breadth and position influenced by the extensive hydrogen bonding in the dihydrochloride salt.^[1] Aromatic C-H stretches typically appear around $3000\text{-}3100\text{ cm}^{-1}$, and the characteristic C-F bond stretch is also anticipated.
- Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight. While the intact molecular ion for the dihydrochloride salt may be observed, it is more common to see the molecular ion of the free base at m/z 140, resulting from the loss of two HCl molecules during ionization.^[1] A characteristic fragmentation pattern includes the formation of the fluorobenzyl cation at m/z 110.^[1]

Experimental Protocols and Workflows

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key physical properties.

Protocol: Determination of Melting Point by Capillary Method

This protocol describes a self-validating method for accurately determining the melting point of **(2-Fluorobenzyl)hydrazine hydrochloride**. The rationale behind each step is provided to ensure technical understanding.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- **Sample Preparation:**
 - Ensure the sample is completely dry and finely powdered. **Causality:** Moisture can depress the melting point, while large crystals melt unevenly, leading to a broad, inaccurate range.
 - Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. Tap the tube gently to pack the sample tightly. **Causality:** A tightly

packed, small sample ensures uniform heat transfer and a sharp, observable transition.

- Instrument Setup:

- Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
- Set the apparatus to a rapid heating rate (e.g., 10-15°C/min) for an initial approximate determination.

- Approximate Determination:

- Observe the sample while heating and note the temperature at which it begins to melt. This provides a rough estimate.

- Accurate Determination:

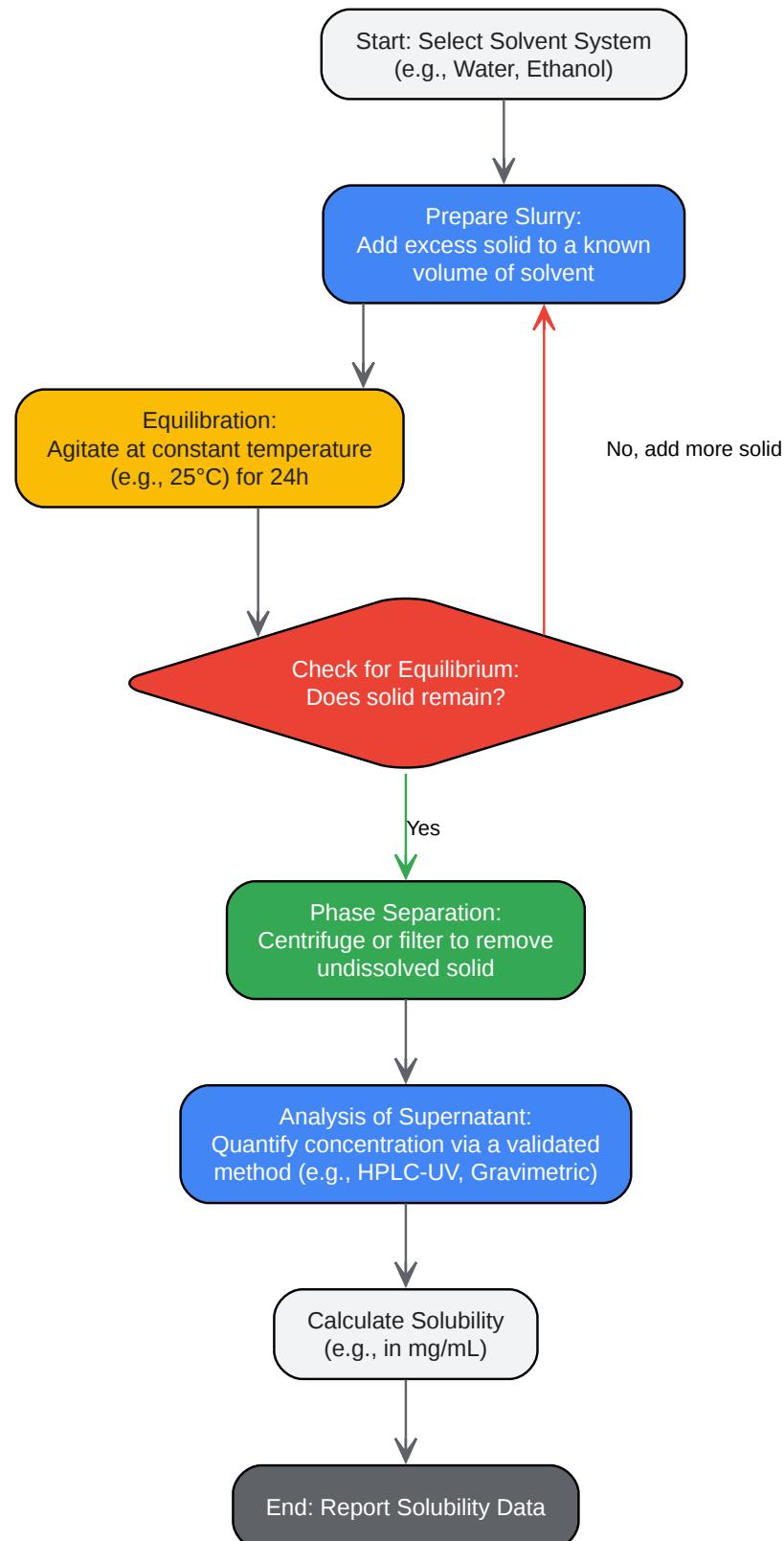
- Allow the apparatus to cool significantly. Prepare a new capillary tube with a fresh sample.
- Set the heating rate to a rapid pace until the temperature is approximately 20°C below the estimated melting point.
- Reduce the heating rate to 1-2°C per minute. Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, which is critical for an accurate reading. This step is the core of the protocol's self-validating nature.

- Data Recording:

- Record the temperature at which the first drop of liquid appears (T_1).
- Record the temperature at which the last solid crystal melts (T_2).
- The melting point is reported as the range $T_1 - T_2$. A pure compound will exhibit a sharp melting range (typically $< 2^\circ\text{C}$).

Visualization: Workflow for Solubility Assessment

The following diagram illustrates a systematic workflow for determining the solubility of **(2-Fluorobenzyl)hydrazine hydrochloride** in a given solvent system.



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Caption: Workflow for determining equilibrium solubility.

Handling, Storage, and Safety

Proper handling and storage are crucial due to the compound's chemical nature and potential hazards.

- Hazard Profile: Based on safety data for the hydrochloride salt and related hydrazine compounds, **(2-Fluorobenzyl)hydrazine hydrochloride** should be treated as a hazardous substance. It is classified as toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation.^[3] It may also cause respiratory irritation.^[3]
- Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.^[3] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.^[3]
- Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.^[3] Some sources indicate it may be hygroscopic, meaning it can absorb moisture from the air; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain its integrity.^[3]
- Stability: The product is generally stable under normal storage conditions.^[3] However, it should be kept away from strong oxidizing agents, with which it may react exothermically.^[3]

Conclusion

(2-Fluorobenzyl)hydrazine hydrochloride is a valuable chemical intermediate whose utility is underpinned by its distinct physical properties. Its dihydrochloride salt form confers high solubility in polar solvents, a key advantage for both synthesis and biological testing. While a precise melting point requires empirical determination, its spectroscopic profile provides a reliable fingerprint for structural confirmation and purity assessment. Adherence to rigorous experimental protocols and stringent safety precautions is essential for leveraging this compound's full potential in research and development while ensuring operator safety. This guide provides the foundational knowledge required for its informed and effective application.

References

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Sources

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- To cite this document: BenchChem. [Physical properties of (2-Fluorobenzyl)hydrazine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569368#physical-properties-of-2-fluorobenzyl-hydrazine-hydrochloride>]

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